molecular formula C12H18N2 B2916526 [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1932014-51-1

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2916526
CAS No.: 1932014-51-1
M. Wt: 190.29
InChI Key: DTBPBACTPMYTTQ-GFCCVEGCSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and a boronic acid .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring, which contributes to the stereochemistry of the molecule . The sp3 hybridization allows efficient exploration of the pharmacophore space .

Scientific Research Applications

Anticancer Activity

New palladium(II) and platinum(II) complexes, synthesized from Schiff base ligands including analogs similar to “[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine,” have shown notable anticancer activity against various human cancerous and noncancerous cell lines. These complexes, characterized by various spectroscopic and analytical techniques, have demonstrated strong DNA-binding affinities and selective toxicity towards cancer cells over noncancerous cells, suggesting potential for further investigation in cancer therapy (Mbugua et al., 2020).

Neuroprotective and Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, including analogs of “this compound,” have been screened for anticonvulsant activity. These compounds have shown protection against seizures in various models, suggesting potential as neuroprotective and anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Activity in Organic Synthesis

The compound's derivatives have been used in catalytic applications, particularly in the formation of unsymmetrical pincer palladacycles. These derivatives have shown good activity and selectivity in catalytic reactions, underscoring their utility in the synthesis of complex organic molecules (Roffe et al., 2016).

Development of Diamino Scaffolds

A bicyclic diamino scaffold, designed to stabilize parallel turn conformations, incorporates a derivative of “this compound.” This innovative scaffold has potential applications in peptide science, offering a new avenue for the design of peptide-based therapeutic agents (Bucci et al., 2018).

Serotonin 5-HT1A Receptor Biased Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally related to “this compound,” have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit significant antidepressant-like activity, highlighting their potential as new therapeutic agents for depression (Sniecikowska et al., 2019).

Imaging and Photocytotoxicity

Iron(III) complexes based on derivatives of “this compound” have been explored for their potential in cellular imaging and photocytotoxicity under red light. These complexes exhibit significant photocytotoxicity and ability to generate reactive oxygen species, offering insights into their applicability in photodynamic therapy (Basu et al., 2014).

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research . These compounds have potential applications in the treatment of various diseases .

Properties

IUPAC Name

[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBPBACTPMYTTQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCC[C@@H]2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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